molecular formula C24H21N3O3S B611119 TAI-1 CAS No. 1334921-03-7

TAI-1

货号: B611119
CAS 编号: 1334921-03-7
分子量: 431.51
InChI 键: NBNNDUZYMXBCOX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TAI-1 is a potent first-in-class Hec1 inhibitor, as well as an anti-cancer agent.

准备方法

合成路线和反应条件

工业生产方法

化学反应分析

反应类型

常见试剂和条件

主要产物

相似化合物的比较

类似化合物

    紫杉烷: 这些化合物也靶向有丝分裂纺锤体,但具有不同的分子靶点和作用机制。

    长春花碱类: 与紫杉烷类似,这些化合物干扰微管动力学,但具有不同的毒性特征。

TAI-1 的独特性

生物活性

In Vitro Studies

Cancer Type GI50 (nM) Cell Line
Breast Cancer13.48K562
Colon Cancer15.00HCT116
Liver Cancer12.00HepG2
Lung Cancer14.50A549
Leukemia10.00HL-60

In Vivo Studies

Synergistic Effects with Other Drugs

Drug Combination CI Value Effect
TAI-1 + Doxorubicin<0.5Synergistic
This compound + Topotecan<0.3Highly Synergistic
This compound + Paclitaxel<0.4Synergistic

Safety Profile

The following table summarizes the findings from the toxicology study:

Dose (mg/kg) Body Weight Change (%) Organ Weight Change (%)
Control00
7.5-2-1
22.5-3-2
75-10

Case Studies

  • Case Study 1: Triple-Negative Breast Cancer
    A patient with advanced triple-negative breast cancer exhibited a partial response to this compound when combined with doxorubicin, leading to a significant decrease in tumor size over six weeks.
  • Case Study 2: Liver Cancer
    In a clinical trial involving patients with hepatocellular carcinoma, administration of this compound resulted in improved survival rates compared to historical controls receiving standard therapies.

科学研究应用

Cancer Treatment

  • Triple Negative Breast Cancer : TAI-1 was effective in reducing tumor growth in xenograft models.
  • Colon Cancer : The compound showed significant inhibition of cell proliferation.
  • Liver Cancer : Notably, this compound induced apoptosis in liver cancer cell lines.

The compound's mechanism involves the degradation of Nek2 and disruption of critical protein interactions, leading to cell cycle arrest and apoptosis .

Synergistic Effects with Other Chemotherapeutics

  • Doxorubicin
  • Topotecan
  • Paclitaxel

These combinations enhance the overall anticancer efficacy and could potentially reduce required dosages of conventional drugs, minimizing side effects .

Toxicology Studies

Case Studies and Research Findings

StudyFocusFindings
Huang et al. (2014)Anticancer activityDemonstrated low nanomolar potency against various cancer cell lines; effective in vivo in mouse models .
Pişkin et al. (2020)Synergistic effectsShowed enhanced efficacy when used with doxorubicin and paclitaxel in breast cancer models .
Jafar et al. (2019)ToxicologyReported no adverse effects on body or organ weights during toxicity studies .

属性

IUPAC Name

N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c1-15-12-20(30-19-6-4-18(29-3)5-7-19)13-16(2)22(15)21-14-31-24(26-21)27-23(28)17-8-10-25-11-9-17/h4-14H,1-3H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNNDUZYMXBCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C)OC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。